
Zinc bis(pentachlorophenolate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc bis(pentachlorophenolate) is a chemical compound with the molecular formula C12Cl10O2Zn and a molecular weight of 596.0472 . It is a white crystalline solid with a strong chlorine odor. This compound is almost insoluble in water but can dissolve in organic solvents . Zinc bis(pentachlorophenolate) is primarily used as a preservative and protective agent for wood, fibers, and other materials .
Méthodes De Préparation
The synthesis of zinc bis(pentachlorophenolate) typically involves the reaction of pentachlorophenol with zinc chloride . The reaction conditions and steps can be optimized based on specific experimental requirements . Industrial production methods may vary, but the fundamental process remains consistent, focusing on the reaction between pentachlorophenol and zinc chloride .
Analyse Des Réactions Chimiques
Zinc bis(pentachlorophenolate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, although they are less common.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic and inorganic compounds. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Zinc bis(pentachlorophenolate) has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of zinc bis(pentachlorophenolate) involves its interaction with cellular components, leading to the disruption of cellular processes. The compound’s molecular targets include enzymes and proteins involved in cellular metabolism . The pathways affected by zinc bis(pentachlorophenolate) are primarily those related to oxidative stress and cellular respiration .
Comparaison Avec Des Composés Similaires
Zinc bis(pentachlorophenolate) can be compared with other similar compounds, such as:
Pentachlorophenol: A related compound with similar preservative properties but without the zinc component.
Zinc oxide: Another zinc-based compound with different applications, particularly in nanotechnology and medicine.
Copper naphthenate: A preservative used in similar applications but with copper instead of zinc.
Zinc bis(pentachlorophenolate) is unique due to its combination of zinc and pentachlorophenolate, providing both preservative and catalytic properties .
Propriétés
Numéro CAS |
2917-32-0 |
|---|---|
Formule moléculaire |
C12Cl10O2Zn |
Poids moléculaire |
596.0 g/mol |
Nom IUPAC |
zinc;2,3,4,5,6-pentachlorophenolate |
InChI |
InChI=1S/2C6HCl5O.Zn/c2*7-1-2(8)4(10)6(12)5(11)3(1)9;/h2*12H;/q;;+2/p-2 |
Clé InChI |
GPRVDODYGWTAAN-UHFFFAOYSA-L |
SMILES canonique |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[O-].C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[O-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


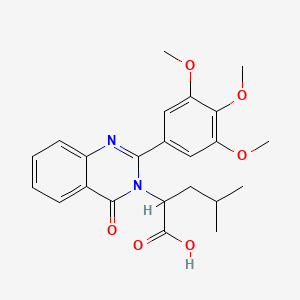
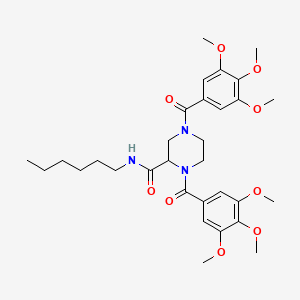
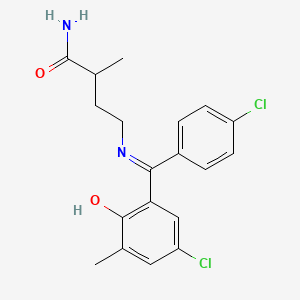
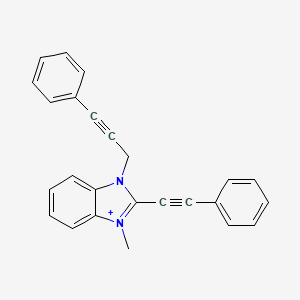
![(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(propan-2-yloxymethyl)phenyl]ethanone](/img/structure/B12761757.png)
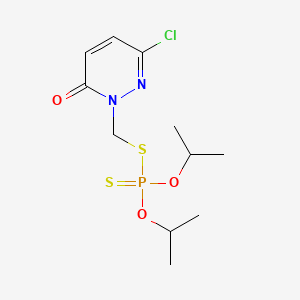
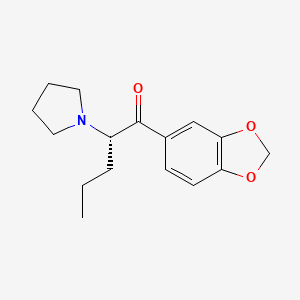
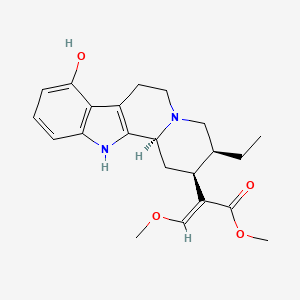
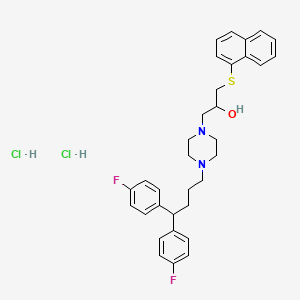

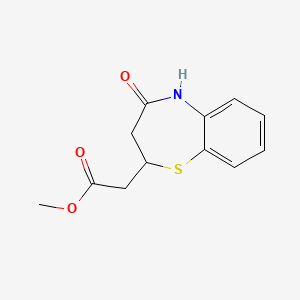
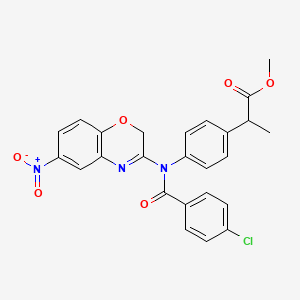

![calcium;[(Z)-1-chlorobutylideneamino] N,N-dimethylcarbamate;dichloride](/img/structure/B12761849.png)
